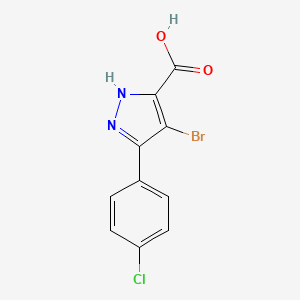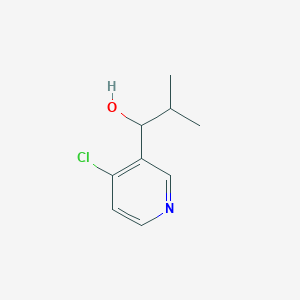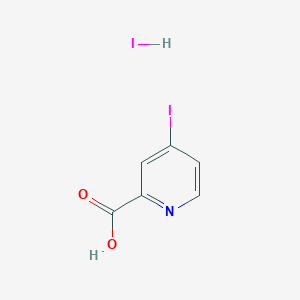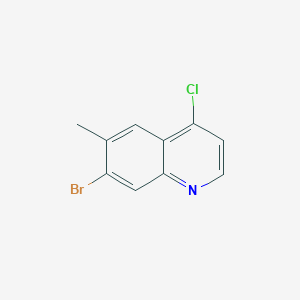
2-Pyridinyl(tetrahydro-2-furanyl)methanone
Übersicht
Beschreibung
2-Pyridinyl(tetrahydro-2-furanyl)methanone is a heterocyclic organic compound with the molecular formula C10H11NO2 It is characterized by a pyridine ring attached to a tetrahydrofuran ring via a methanone group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinyl(tetrahydro-2-furanyl)methanone can be achieved through several methods. One common approach involves the oxidation of pyridin-2-yl-methanes to pyridin-2-yl-methanones using copper catalysis. This method employs water as the oxygen source and operates under mild conditions, making it an efficient and environmentally friendly process . Another method involves the use of carboxylic anhydrides or acid chlorides to acylate 5-acetyl-4-aminopyrimidines, followed by cyclization to form the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal catalysts, such as copper, is common in industrial settings due to their efficiency in promoting the desired oxidation reactions .
Analyse Chemischer Reaktionen
Types of Reactions
2-Pyridinyl(tetrahydro-2-furanyl)methanone undergoes various chemical reactions, including:
Substitution: It can participate in substitution reactions where functional groups on the pyridine or tetrahydrofuran rings are replaced by other groups.
Common Reagents and Conditions
Substitution: Various reagents, including halogens and nucleophiles, can be used to facilitate substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from the oxidation of this compound are pyridin-2-yl-methanones. Substitution reactions can yield a variety of derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-Pyridinyl(tetrahydro-2-furanyl)methanone has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Pyridinyl(tetrahydro-2-furanyl)methanone involves its interaction with specific molecular targets and pathways. For example, in oxidation reactions, the compound undergoes Csp3-H oxidation facilitated by copper catalysis, where water acts as the oxygen source . This process involves the formation of reactive intermediates that lead to the desired product.
Vergleich Mit ähnlichen Verbindungen
2-Pyridinyl(tetrahydro-2-furanyl)methanone can be compared with other similar compounds, such as:
Pyridin-2-yl-methanone: This compound shares the pyridine ring but lacks the tetrahydrofuran ring, making it less complex in structure.
Tetrahydro-2-furanyl-methanone: This compound contains the tetrahydrofuran ring but lacks the pyridine ring, resulting in different chemical properties and reactivity.
The uniqueness of this compound lies in its combined structure, which imparts distinct chemical and biological properties that are not observed in its individual components.
Eigenschaften
IUPAC Name |
oxolan-2-yl(pyridin-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-10(9-5-3-7-13-9)8-4-1-2-6-11-8/h1-2,4,6,9H,3,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBYCNYKROLTBCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50672438 | |
| Record name | (Oxolan-2-yl)(pyridin-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50672438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
959239-35-1 | |
| Record name | (Oxolan-2-yl)(pyridin-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50672438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-fluoro-N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine](/img/structure/B1439433.png)
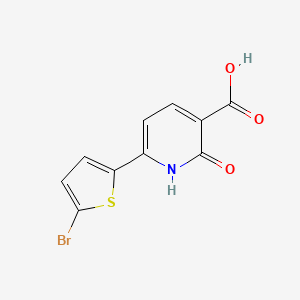
![3-(4-Fluorophenyl)-2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1439436.png)
![3-(3-Fluorophenyl)-2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1439438.png)
![3-(2-Fluorophenyl)-2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1439439.png)
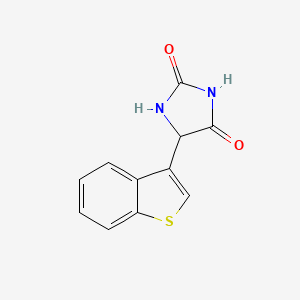

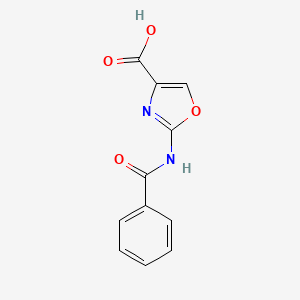
![[5-(Benzyloxy)-6-bromo-4-iodo-2-pyridinyl]methanol](/img/structure/B1439443.png)
